(3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid
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Overview
Description
(3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid is a complex organic compound characterized by its unique structure, which includes a chromene ring system and a conjugated diene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the chromene ring system through a cyclization reaction. This is followed by the introduction of the methoxy and dimethyl groups via electrophilic substitution reactions. The final steps involve the formation of the conjugated diene chain through a series of aldol condensations and dehydration reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the conjugated diene chain into a saturated alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, (3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of various enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid: shares similarities with other chromene derivatives and conjugated diene compounds.
Chromene derivatives: These compounds have a similar ring structure but may differ in the substituents attached to the ring.
Conjugated dienes: These compounds have similar diene chains but may lack the chromene ring system.
Uniqueness
The uniqueness of this compound lies in its combination of a chromene ring system with a conjugated diene chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
181701-88-2 |
---|---|
Molecular Formula |
C23H32O4 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(3E,6E)-9-(6-methoxy-2,8-dimethyl-3,4-dihydrochromen-2-yl)-2,6-dimethylnona-3,6-dienoic acid |
InChI |
InChI=1S/C23H32O4/c1-16(8-6-10-17(2)22(24)25)9-7-12-23(4)13-11-19-15-20(26-5)14-18(3)21(19)27-23/h6,9-10,14-15,17H,7-8,11-13H2,1-5H3,(H,24,25)/b10-6+,16-9+ |
InChI Key |
OJGFGARWDJAVNO-VIIYFXFJSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CC/C=C(\C)/C/C=C/C(C)C(=O)O)OC |
SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CC=CC(C)C(=O)O)OC |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CC=CC(C)C(=O)O)OC |
Synonyms |
polyalthidin |
Origin of Product |
United States |
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